molecular formula C17H16N4O4 B607305 Enarodustat CAS No. 1262132-81-9

Enarodustat

Katalognummer: B607305
CAS-Nummer: 1262132-81-9
Molekulargewicht: 340.33 g/mol
InChI-Schlüssel: FJYRBJKWDXVHHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Enarodustat, also known by its development code JTZ-951 and brand name Enaroy, is a drug used for the treatment of anemia, particularly anemia associated with chronic kidney disease. It functions as an inhibitor of hypoxia-inducible factor-prolyl hydroxylase, which plays a crucial role in the regulation of erythropoiesis, the process by which red blood cells are produced .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Enarodustat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the triazolopyridine core and subsequent functionalization to introduce the necessary substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate large-scale manufacturing. This involves the use of industrial reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Analyse Chemischer Reaktionen

Dimroth Rearrangement

Triggered by morpholine under reflux, this reaction reorganizes the triazolopyridine scaffold. The mechanism involves:

  • Nucleophilic attack by morpholine on the triazole ring.
  • Ring-opening and 180° rotation of the intermediate.
  • Re-closure to form a thermodynamically stable isomer7.

Sonogashira Coupling

Critical for introducing the phenylacetylene moiety:

  • Oxidative addition : Pd(0) inserts into the C–I bond of iodinated triazole.
  • Transmetalation : Copper acetylide transfers the phenylacetylene group to Pd(II).
  • Reductive elimination : Forms the C–C bond, regenerating Pd(0)7.

Structural Analysis of Critical Intermediates

IntermediateStructure HighlightsRole in Synthesis
65 (Triazolopyridine)Fused triazole-pyridine ringCore scaffold for HIF-PH inhibition
66 (Iodinated)Iodine at C5 positionEnables cross-coupling reactions
67 (Alkyne-linked)Phenylacetylene side chainEnhances binding affinity

Structural data from PMDA review and synthetic studies .

Pharmacodynamic Relevance

While not a direct chemical reaction, this compound’s HIF-PH inhibition (Ki = 0.016–0.101 µmol/L for human isoforms) relies on competitive binding with α-ketoglutarate, stabilizing HIF-α subunits to stimulate erythropoietin production .This synthesis exemplifies modern heterocyclic chemistry, leveraging regioselective transformations and catalytic cross-coupling to achieve a therapeutically critical structure.

Wissenschaftliche Forschungsanwendungen

Treatment of Anemia in Chronic Kidney Disease

Enarodustat has shown promising results in clinical studies aimed at treating anemia associated with both dialysis-dependent and non-dialysis-dependent CKD. The following table summarizes key findings from various studies:

Study Population Treatment Duration Key Findings
Phase 3 Study Anemic CKD patients not requiring dialysis24 weeksNoninferiority to darbepoetin alfa; mean hemoglobin level maintained at 10.96 g/dl.
Real-world Study Non-dialysis CKD patients4.8 monthsSignificant increase in hemoglobin; no serious adverse effects observed.
Phase 3 Study Anemic CKD patients (dialysis-dependent)OngoingConfirmed efficacy and favorable safety profile; expected to be a new therapeutic option in Japan.

Comparative Efficacy

In a comparative study, this compound was found to be as effective as darbepoetin alfa in maintaining hemoglobin levels in anemic patients with CKD. The study reported that nearly 90% of participants maintained their hemoglobin within the target range, demonstrating this compound's efficacy in managing renal anemia without introducing new safety concerns .

Safety Profile

This compound has been associated with a favorable safety profile. In clinical trials, adverse effects were comparable to those seen with traditional therapies like darbepoetin alfa, with no significant increase in serious adverse events reported . Additionally, laboratory findings indicated reductions in inflammatory markers such as C-reactive protein and serum ferritin during treatment .

Case Study: Efficacy in Non-Dialysis CKD Patients

A study involving nine elderly patients (average age 78) treated with this compound showed effective management of renal anemia over a period of approximately five months. Hemoglobin levels increased significantly, and inflammatory markers decreased without any deterioration in renal function . This case highlights this compound's potential as a first-line therapy for renal anemia.

Case Study: Phase 3 Clinical Trial Outcomes

In a larger Phase 3 clinical trial involving patients with non-dialysis-dependent CKD, this compound demonstrated noninferiority to darbepoetin alfa concerning hemoglobin maintenance. The trial's outcomes suggest that this compound could serve as a viable alternative therapy for managing anemia in CKD patients who may not respond adequately to existing treatments .

Wirkmechanismus

Enarodustat exerts its effects by inhibiting hypoxia-inducible factor-prolyl hydroxylase. This inhibition prevents the breakdown of hypoxia-inducible factor-alpha, leading to the accumulation of hypoxia-inducible factor-alpha and the subsequent activation of genes involved in erythropoiesis and iron metabolism. The increased production of endogenous erythropoietin stimulates the production of red blood cells, thereby alleviating anemia .

Vergleich Mit ähnlichen Verbindungen

Enarodustat is part of a class of drugs known as hypoxia-inducible factor-prolyl hydroxylase inhibitors. Similar compounds include:

  • Roxadustat (FG-4592)
  • Daprodustat (GSK-1278863)
  • Vadadustat (AKB-6548)
  • Molidustat (BAY 85-3934)

Uniqueness of this compound: this compound is unique in its specific chemical structure and its pharmacokinetic properties, which allow for oral administration and effective regulation of erythropoiesis. Comparative studies have shown that this compound is non-inferior to other erythropoiesis-stimulating agents such as darbepoetin alfa, with a favorable safety profile .

Biologische Aktivität

Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor that has emerged as a promising therapeutic agent for the management of anemia, particularly in patients with chronic kidney disease (CKD). This compound acts by stabilizing hypoxia-inducible factors (HIFs), which subsequently leads to increased erythropoietin (EPO) production and enhanced erythropoiesis. This article provides a comprehensive overview of the biological activity of this compound, including pharmacodynamics, clinical efficacy, and safety profiles based on diverse research studies.

This compound functions primarily through the inhibition of prolyl hydroxylase enzymes (HIF-PH), which play a crucial role in the degradation of HIFs under normoxic conditions. By inhibiting these enzymes, this compound promotes the accumulation of HIFs, leading to:

  • Increased EPO Production : this compound stimulates EPO synthesis in the liver and kidneys.
  • Enhanced Erythropoiesis : The elevated levels of EPO facilitate red blood cell production in the bone marrow.

In Vitro and In Vivo Studies

In Vitro Studies :

  • This compound was shown to inhibit human recombinant HIF-PH1, HIF-PH2, and HIF-PH3 with Ki values of 0.016 µmol/L, 0.061 µmol/L, and 0.101 µmol/L, respectively .
  • It significantly increased EPO production in Hep3B cells in a concentration-dependent manner, with an EC50 value of 4.7 µmol/L .

In Vivo Studies :

  • A study involving male rats demonstrated that a single oral dose of this compound led to dose-dependent increases in EPO mRNA levels in both liver and kidney tissues .
  • In a model of renal anemia (5/6 nephrectomized rats), this compound reduced hepcidin mRNA levels while promoting erythropoiesis without depleting iron stores .

Phase 2b and Phase 3 Trials

Clinical evaluation has been conducted through several phases:

  • Phase 2b Study : This trial assessed the efficacy of this compound in correcting anemia in CKD patients not on dialysis. Results indicated that higher doses (4 mg and 6 mg) resulted in significant increases in hemoglobin (Hb) levels compared to placebo, with an increase rate of 0.464 g/dL/week observed in the highest dose group .
  • Phase 3 Study : Conducted among Japanese patients with CKD on maintenance hemodialysis, this study confirmed that this compound maintained Hb levels within target ranges effectively. The treatment was non-inferior to darbepoetin alfa (DA), another established therapy for anemia .

Summary of Clinical Findings

Study PhasePatient PopulationTreatment DurationHb Increase Rate (g/dL/week)Maintenance Rate (%)
Phase 2bAnemic CKD patients not on dialysis30 weeks0.464 (6 mg)71.4%
Phase 3Anemic CKD patients on hemodialysis24 weeksNot specified≥70%

Safety Profile

This compound has been generally well-tolerated across clinical studies. Common findings include:

  • Decreased Hepcidin and Ferritin Levels : Indicating improved iron metabolism .
  • Adverse Events : No new safety concerns were reported compared to traditional therapies like DA .

Safety Pharmacology Studies

Safety pharmacology studies evaluated the effects of this compound on various organ systems, confirming no significant adverse effects on central nervous, cardiovascular, or respiratory systems at therapeutic doses .

Eigenschaften

IUPAC Name

2-[[7-oxo-5-(2-phenylethyl)-3H-[1,2,4]triazolo[1,5-a]pyridine-8-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c22-13-8-12(7-6-11-4-2-1-3-5-11)21-16(19-10-20-21)15(13)17(25)18-9-14(23)24/h1-5,8,10H,6-7,9H2,(H,18,25)(H,19,20)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYRBJKWDXVHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C(=C3N2NC=N3)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336902
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262132-81-9
Record name Enarodustat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262132819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enarodustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enarodustat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENARODUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JSK7TUA223
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.